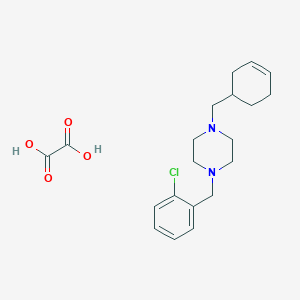
4,4'-iminodi(1-adamantanol) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'4,4'-iminodi(1-adamantanol) hydrochloride', also known as 'Adiamantane', is a synthetic organic compound that has been widely used in scientific research. It is a derivative of adamantane, a hydrocarbon that is found in petroleum. Adiamantane is a white crystalline powder that is soluble in water and ethanol.
Mechanism of Action
The mechanism of action of Adiamantane is not well understood. However, it has been reported to have antioxidant and anti-inflammatory properties. Adiamantane has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Adiamantane has been reported to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and apoptosis. Adiamantane has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, Adiamantane has been reported to have anti-tumor properties.
Advantages and Limitations for Lab Experiments
Adiamantane has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Adiamantane has also been shown to be biocompatible and non-toxic, making it suitable for use in biological systems. However, Adiamantane has some limitations for lab experiments. It has poor solubility in organic solvents, which can limit its use in certain applications. Additionally, Adiamantane has limited stability in acidic conditions, which can affect its performance in some experiments.
Future Directions
Adiamantane has several potential future directions for scientific research. It can be used as a building block for the synthesis of new materials with applications in drug delivery, catalysis, and sensors. Adiamantane can also be used as a scaffold for the design of new molecules with improved bioactivity. Additionally, Adiamantane can be further studied for its antioxidant and anti-inflammatory properties, as well as its potential as a therapeutic agent for Alzheimer's disease and cancer.
Conclusion:
In conclusion, Adiamantane is a synthetic organic compound that has been widely used in scientific research. It can be synthesized by reacting 1-adamantanamine with phosgene in the presence of a base. Adiamantane has been used as a building block for the synthesis of various molecules, including dendrimers and fluorescent dyes. Adiamantane has antioxidant and anti-inflammatory properties and has been shown to have various biochemical and physiological effects. Adiamantane has several advantages for lab experiments, including its ease of synthesis and biocompatibility. However, it also has some limitations, including its poor solubility in organic solvents and limited stability in acidic conditions. Adiamantane has several potential future directions for scientific research, including its use as a scaffold for the design of new molecules and its potential as a therapeutic agent for Alzheimer's disease and cancer.
Synthesis Methods
Adiamantane can be synthesized by reacting 1-adamantanamine with phosgene in the presence of a base. The reaction yields Adiamantane hydrochloride, which can be further purified by recrystallization. The purity of Adiamantane can be determined by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
Adiamantane has been extensively used in scientific research as a building block for the synthesis of various molecules. It has been used in the synthesis of dendrimers, which are highly branched macromolecules with applications in drug delivery, catalysis, and sensors. Adiamantane has also been used in the synthesis of fluorescent dyes, which have applications in imaging and sensing.
properties
IUPAC Name |
4-[(5-hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.ClH/c22-19-5-11-1-13(7-19)17(14(2-11)8-19)21-18-15-3-12-4-16(18)10-20(23,6-12)9-15;/h11-18,21-23H,1-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKDVUENQQZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4C5CC6CC4CC(C6)(C5)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5131732.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)

![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)
![2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5131801.png)

![methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5131807.png)